molecular formula C11H20N2O3 B14123944 Tert-butyl 2-amino-3-oxo-3-pyrrolidin-1-ylpropanoate

Tert-butyl 2-amino-3-oxo-3-pyrrolidin-1-ylpropanoate

Cat. No.: B14123944
M. Wt: 228.29 g/mol
InChI Key: IDQQSLJTKZCZPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-amino-3-oxo-3-pyrrolidin-1-ylpropanoate: is an organic compound that belongs to the class of amino acid derivatives It features a tert-butyl ester group, an amino group, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-3-oxo-3-pyrrolidin-1-ylpropanoate can be achieved through several methods. One common approach involves the reaction of tert-butyl acetoacetate with pyrrolidine in the presence of a base, followed by the introduction of an amino group through reductive amination. The reaction conditions typically involve:

    Base: Sodium hydride or potassium carbonate

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of flow microreactors allows for precise control over reaction conditions, leading to a more sustainable and scalable process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Imines, oximes

    Reduction: Alcohols

    Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

Chemistry: Tert-butyl 2-amino-3-oxo-3-pyrrolidin-1-ylpropanoate is used as a building block in organic synthesis, particularly in the construction of complex molecules and heterocycles.

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands due to its structural similarity to natural amino acids.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-oxo-3-pyrrolidin-1-ylpropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, it may modulate receptor activity by mimicking natural ligands, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

  • Tert-butyl 2-amino-3-oxo-3-pyrrolidin-1-ylbutanoate
  • Tert-butyl 2-amino-3-oxo-3-pyrrolidin-1-ylpentanoate
  • Tert-butyl 2-amino-3-oxo-3-pyrrolidin-1-ylhexanoate

Uniqueness: Tert-butyl 2-amino-3-oxo-3-pyrrolidin-1-ylpropanoate is unique due to its specific structural features, such as the tert-butyl ester group and the pyrrolidinone ring. These features confer distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl 2-amino-3-oxo-3-pyrrolidin-1-ylpropanoate

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)8(12)9(14)13-6-4-5-7-13/h8H,4-7,12H2,1-3H3

InChI Key

IDQQSLJTKZCZPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C(=O)N1CCCC1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.